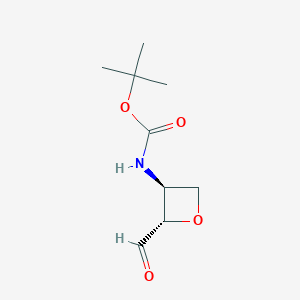
5-(Tert-butyl)pyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butyl)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of the tert-butyl group and the aldehyde functional group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)pyrazine-2-carbaldehyde typically involves the functionalization of pyrazine derivatives. One common method is the formylation of 5-(tert-butyl)pyrazine using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the Vilsmeier-Haack reaction and other formylation techniques suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)pyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 5-(Tert-butyl)pyrazine-2-carboxylic acid.
Reduction: 5-(Tert-butyl)pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
5-(Tert-butyl)pyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-(tert-butyl)pyrazine-2-carbaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, leading to the formation of various adducts. The pyrazine ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence biological pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(Tert-butyl)pyrazine-2-carboxylic acid
- 5-(Tert-butyl)pyrazine-2-methanol
- 5-(Tert-butyl)pyrazine-2-amine
Uniqueness
5-(Tert-butyl)pyrazine-2-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-tert-butylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)8-5-10-7(6-12)4-11-8/h4-6H,1-3H3 |
InChI Key |
UFJHASMHYTZQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(N=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)


![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)






![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)


